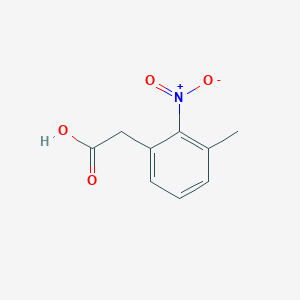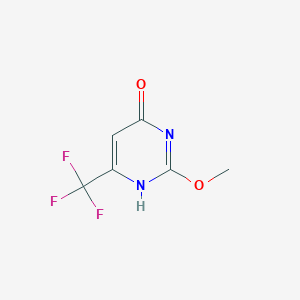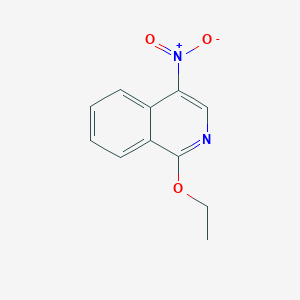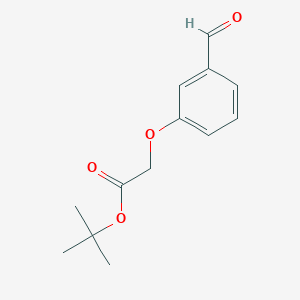
tert-Butyl 2-(3-formylphenoxy)acetate
Vue d'ensemble
Description
“tert-Butyl 2-(3-formylphenoxy)acetate” is a chemical compound with a molecular weight of 236.27 . It is a low melting solid and is stored in a refrigerator .
Synthesis Analysis
The synthesis of “tert-Butyl 2-(3-formylphenoxy)acetate” involves several steps. One method involves the use of piperidine and toluene-4-sulfonic acid in toluene . Another method involves the use of potassium-t-butoxide in lithium hydroxide monohydrate, N,N-dimethyl-formamide, and tert-butyl alcohol . The yield of the reaction varies depending on the method used .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-(3-formylphenoxy)acetate” is 1S/C13H16O4/c1-13(2,3)17-12(15)9-16-11-6-4-5-10(7-11)8-14/h4-8H,9H2,1-3H3 .
Physical And Chemical Properties Analysis
“tert-Butyl 2-(3-formylphenoxy)acetate” is a solid at room temperature . It is stored in a refrigerator . The boiling point and other physical properties are not explicitly mentioned in the search results.
Applications De Recherche Scientifique
Catalytic Applications
tert-Butyl 2-(3-formylphenoxy)acetate and similar compounds are primarily used as intermediates in organic synthesis. For instance, tert-Butylphenol, a related compound, is synthesized through an alkylation reaction involving tert-butyl alcohol, with the catalyst being a critical factor in the synthesis. A study by Zhang et al. (2022) highlighted the development of an efficient and easily recyclable catalytic system using an ionic liquid for this purpose. This research signifies the potential of such compounds in enhancing the efficiency and sustainability of organic synthesis processes Zhang et al., 2022.
Synthetic Chemistry
tert-Butyl 2-(3-formylphenoxy)acetate and its derivatives are also used in the synthesis of various organic compounds. Iuchi et al. (2010) demonstrated the alkylation of acetates with primary alcohols and α,ω-diols using tert-BuOK and IrCl(cod) as a catalyst, providing a direct route to carboxylates, which are crucial raw materials in organic and industrial chemistry Iuchi, Obora, & Ishii, 2010.
Magnetic and Structural Studies
The Schiff-base proligand derived from similar compounds, like 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol, is used in the synthesis of tetranuclear and pentanuclear compounds of rare-earth metals. These compounds exhibit interesting magnetic properties, such as weak ferromagnetic and antiferromagnetic interactions, and some show single-molecule magnet behavior under an applied dc field. Such studies are crucial for advancing magnetic materials and related technologies Yadav et al., 2015.
Photophysical Studies
Compounds similar to tert-Butyl 2-(3-formylphenoxy)acetate are utilized in photophysical studies. For instance, calix[4]arene derivatives with tert-butyl and benzaldehyde moieties were synthesized and their interaction with terbium(III) ions was studied. These compounds, due to their structural properties, showed significant photophysical behavior, providing insights into the energy transfer mechanism between host structures and lanthanide ions Hao, Heng‐Yi, & Yu, 2005.
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-(3-formylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(15)9-16-11-6-4-5-10(7-11)8-14/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHGZBLANANFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566281 | |
| Record name | tert-Butyl (3-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(3-formylphenoxy)acetate | |
CAS RN |
147593-90-6 | |
| Record name | tert-Butyl (3-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


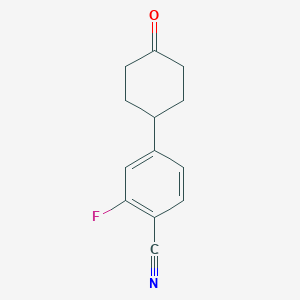


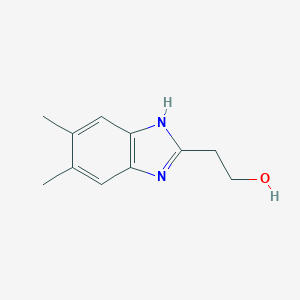
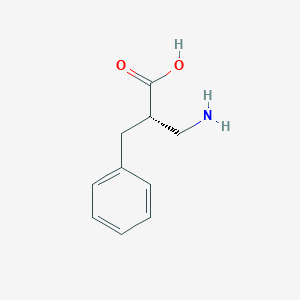
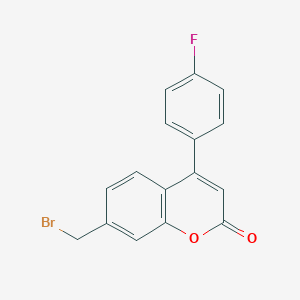

![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)
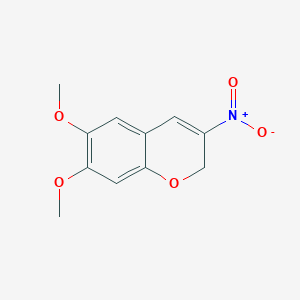
![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)
